Cas no 2764016-33-1 (tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate)

Tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate is a versatile intermediate in organic synthesis, particularly valued for its azetidine and carbamate functional groups. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during reactions, while the 3-hydroxypropyl side chain offers additional reactivity for further derivatization. This compound is commonly employed in pharmaceutical and agrochemical research, where its rigid azetidine ring contributes to conformational constraint in target molecules. Its solubility in common organic solvents facilitates handling in multistep syntheses. The presence of both protected amine and hydroxyl functionalities allows selective modifications, making it a useful building block for the development of bioactive compounds.
tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate structure
2764016-33-1 structure
Product name:tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate
CAS No:2764016-33-1
MF:C11H22N2O3
Molecular Weight:230.303983211517
CID:5563051
PubChem ID:165999679

tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate
    • EN300-7100281
    • 2764016-33-1
    • インチ: 1S/C11H22N2O3/c1-11(2,3)16-10(15)12-9-7-13(8-9)5-4-6-14/h9,14H,4-8H2,1-3H3,(H,12,15)
    • InChIKey: IOAWXGRAXPMEPH-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1CN(CCCO)C1)=O

計算された属性

  • 精确分子量: 230.16304257g/mol
  • 同位素质量: 230.16304257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 232
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.8Ų
  • XLogP3: 0.5

tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7100281-0.25g
tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate
2764016-33-1
0.25g
$1459.0 2023-07-07
Enamine
EN300-7100281-0.05g
tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate
2764016-33-1
0.05g
$1332.0 2023-07-07
Enamine
EN300-7100281-0.1g
tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate
2764016-33-1
0.1g
$1396.0 2023-07-07
Enamine
EN300-7100281-0.5g
tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate
2764016-33-1
0.5g
$1522.0 2023-07-07
Enamine
EN300-7100281-1.0g
tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate
2764016-33-1
1.0g
$1586.0 2023-07-07
Enamine
EN300-7100281-2.5g
tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate
2764016-33-1
2.5g
$3110.0 2023-07-07
Enamine
EN300-7100281-5.0g
tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate
2764016-33-1
5.0g
$4599.0 2023-07-07
Enamine
EN300-7100281-10.0g
tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate
2764016-33-1
10.0g
$6819.0 2023-07-07

tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate 関連文献

tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamateに関する追加情報

tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate (CAS No. 2764016-33-1): A Comprehensive Overview

tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate (CAS No. 2764016-33-1) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique azetidine ring and tert-butyl carbamate functional group, exhibits a range of properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The azetidine ring, a four-membered heterocyclic structure, is known for its high reactivity and conformational flexibility. These properties make it an attractive scaffold for the design of novel drugs and therapeutic agents. The presence of the tert-butyl carbamate group further enhances the stability and solubility of the molecule, making it suitable for various applications in drug discovery and development.

Recent studies have highlighted the potential of tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate in the development of new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound serves as a key intermediate in the synthesis of potent inhibitors of protein-protein interactions (PPIs). PPIs are crucial for many biological processes, and their modulation can lead to therapeutic benefits in diseases such as cancer and neurodegenerative disorders.

The 3-hydroxypropyl substituent on the azetidine ring adds another layer of complexity to the molecule. This hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, which are essential for the binding affinity and selectivity of drug candidates. Additionally, the hydroxyl group can be readily modified through various chemical reactions, allowing for the fine-tuning of pharmacological properties.

In terms of synthetic accessibility, tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate can be prepared through a series of well-established organic reactions. One common approach involves the reaction of azetidine with tert-butyl isocyanate followed by alkylation with 3-bromopropanol. This synthetic route is efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production.

The physicochemical properties of tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate have been extensively characterized. It is a white solid with a molecular weight of 245.35 g/mol. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various biochemical assays and drug screening protocols.

From a biological perspective, tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate has shown promising activity in several preclinical models. For example, it has been evaluated for its ability to modulate G protein-coupled receptors (GPCRs), which are important targets for many therapeutic interventions. A study published in Bioorganic & Medicinal Chemistry Letters in 2021 demonstrated that this compound exhibits high affinity for specific GPCR subtypes, suggesting its potential as a lead compound for drug development.

Furthermore, tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate has been explored as a scaffold for the design of prodrugs. Prodrugs are biologically inactive derivatives that are converted into active drugs through metabolic processes in the body. The tert-butyl carbamate group can be cleaved under physiological conditions, releasing the active azetidine derivative. This approach can improve the pharmacokinetic properties of drugs, such as their bioavailability and half-life.

In conclusion, tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate (CAS No. 2764016-33-1) is a highly promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance, this compound is likely to play an increasingly important role in the discovery and optimization of new drugs.

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